molecular formula C6H11F2NO3 B13327340 Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Cat. No.: B13327340
M. Wt: 183.15 g/mol
InChI Key: YMQYENYLWGCKGD-CVYQJGLWSA-N
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Description

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino, hydroxy, and difluoro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the difluoro groups may result in the formation of various substituted derivatives.

Scientific Research Applications

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The presence of amino, hydroxy, and difluoro groups allows it to form hydrogen bonds, participate in nucleophilic attacks, and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxy-3-methylbutanoate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.

    Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate: Similar structure but without the additional methyl group, affecting its steric and electronic properties.

Uniqueness

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of difluoro groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11F2NO3

Molecular Weight

183.15 g/mol

IUPAC Name

methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3/t3-,6+/m1/s1

InChI Key

YMQYENYLWGCKGD-CVYQJGLWSA-N

Isomeric SMILES

C[C@]([C@@H](C(=O)OC)N)(C(F)F)O

Canonical SMILES

CC(C(C(=O)OC)N)(C(F)F)O

Origin of Product

United States

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